Superior CVD Al Film Deposition Rate and Selectivity vs. DMEAA and TMAA
In a comparative CVD study, methylpyrrolidine alane (MPA) deposited aluminum on conducting substrates (TiN, Cu) at rates of 30–90 nm/min between 115–180 °C, whereas the deposition rate on Au was only 8–38 nm/min [1]. This selectivity ratio (conducting vs. noble metal surface) is not achievable with DMEAA, which slowly decomposes during storage, compromising deposition reproducibility, or with TMAA, a solid precursor that complicates stable vapor delivery [1]. MPA exhibits a vapor pressure of ∼266.6 Pa at 50 °C [1], sufficient for high-rate deposition while retaining the thermal stability to avoid premature decomposition.
| Evidence Dimension | Low-temperature CVD Al deposition rate on conductive vs. less reactive surfaces |
|---|---|
| Target Compound Data | 30–90 nm/min on TiN/Cu; 8–38 nm/min on Au; vapor pressure ∼266.6 Pa at 50 °C |
| Comparator Or Baseline | DMEAA: liquid but degrades during storage; TMAA: solid, difficult to control vapor flow; no analogous selectivity window reported |
| Quantified Difference | MPA delivers controlled selective deposition window up to 210 °C; DMEAA fails on stability; TMAA fails on solid-handling practicality |
| Conditions | Low-pressure CVD, substrate temperatures 115–210 °C, reactor base pressure <2.67×10⁻⁴ Pa |
Why This Matters
This selectivity and liquid-state handling eliminate the need for a separate lithography step in semiconductor metal interconnect fabrication and ensure consistent vapor delivery from a room-temperature liquid source.
- [1] S. H. Kim, S. W. Kang, et al. Chemical vapor deposition of aluminum from methylpyrrolidine alane complex. Thin Solid Films 2006, 510 (1-2), 48-54. View Source
